molecular formula C12H20IN B13760620 Diethylmethyl(m-tolyl)ammonium iodide CAS No. 73664-10-5

Diethylmethyl(m-tolyl)ammonium iodide

Cat. No.: B13760620
CAS No.: 73664-10-5
M. Wt: 305.20 g/mol
InChI Key: GPCOWNOYQPAUPX-UHFFFAOYSA-M
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Description

Diethylmethyl(m-tolyl)ammonium iodide is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three alkyl/aryl groups (diethyl, methyl, and m-tolyl) and an iodide counterion. Its structure combines steric bulk from the m-tolyl group (meta-substituted toluene) with the ionic character of the iodide anion, making it suitable for applications in organic synthesis, catalysis, and materials science. The compound’s synthesis typically involves quaternization of a tertiary amine (e.g., diethylmethylamine) with m-tolyl iodide under controlled conditions . Its solubility in polar aprotic solvents like DMF or acetonitrile is attributed to the ionic nature of the ammonium-iodide pair, while the hydrophobic m-tolyl group enhances compatibility with organic matrices .

Properties

CAS No.

73664-10-5

Molecular Formula

C12H20IN

Molecular Weight

305.20 g/mol

IUPAC Name

diethyl-methyl-(3-methylphenyl)azanium;iodide

InChI

InChI=1S/C12H20N.HI/c1-5-13(4,6-2)12-9-7-8-11(3)10-12;/h7-10H,5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

GPCOWNOYQPAUPX-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)C1=CC=CC(=C1)C.[I-]

Origin of Product

United States

Preparation Methods

Quaternization Reaction of Diethylmethylamine with m-Tolyl Iodide

The primary and most straightforward method to prepare this compound is through a quaternization reaction involving diethylmethylamine and m-tolyl iodide. This reaction proceeds via nucleophilic substitution where the lone pair on the nitrogen of diethylmethylamine attacks the electrophilic carbon attached to the iodide in m-tolyl iodide, resulting in the formation of the quaternary ammonium salt.

  • Reaction Scheme:

    $$
    \text{Diethylmethylamine} + \text{m-Tolyl iodide} \rightarrow \text{this compound}
    $$

  • Conditions:

    • Typically conducted in an organic solvent such as acetonitrile or dichloromethane.
    • Temperature control is crucial to ensure complete conversion and prevent side reactions.
    • Reaction times vary but generally range from several hours to overnight under stirring.
  • Purification:

    • The crude product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and by-products.
    • Recrystallization solvents often include ethanol or ethyl acetate.

This method is supported by synthesis analyses reported in chemical supply and research literature, emphasizing its straightforwardness and efficiency for producing pure this compound.

Reaction Optimization and Catalytic Implications

In catalytic applications, the purity and counterion of quaternary ammonium salts can significantly influence performance. For example, the iodide counterion in quaternary ammonium salts can be oxidized to hypervalent iodine species under oxidative conditions, which is relevant in asymmetric catalysis. This highlights the importance of preparing high-purity this compound with minimal impurities for use in sensitive catalytic systems.

Summary Table of Preparation Methods

Method Reactants Conditions Purification Techniques Notes
Quaternization Reaction Diethylmethylamine + m-tolyl iodide Organic solvent, controlled temperature, stirring Recrystallization, chromatography Most direct and widely used method
Hydroiodic Acid Reaction (general ammonium iodides) Hydroiodic acid + amines Controlled pH (~8), temperature ~60-70°C, slow addition Crystallization, washing with dehydrated alcohol Typically for simple ammonium iodides, less common for quaternary salts
Post-synthesis Purification - - Use of hydrazine hydrate to remove free iodine Ensures white crystalline product, avoids discoloration

Chemical Reactions Analysis

Types of Reactions

Diethylmethyl(m-tolyl)ammonium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

    Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions

    Substitution Reactions: These typically occur in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.

    Oxidation and Reduction Reactions: These require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, under controlled conditions.

    Complex Formation: This can occur in the presence of metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.

Major Products Formed

    Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.

    Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used.

    Complex Formation: The major products are metal-ammonium complexes, which can have various applications in catalysis and material science.

Scientific Research Applications

Diethylmethyl(m-tolyl)ammonium iodide has several scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound can be used in the study of cell membrane permeability and ion transport due to its quaternary ammonium structure.

    Industry: The compound is used in the production of surfactants and detergents, where it helps to stabilize emulsions and improve cleaning efficiency.

Mechanism of Action

The mechanism of action of diethylmethyl(m-tolyl)ammonium iodide involves its interaction with biological membranes and proteins. The positively charged ammonium group can interact with negatively charged sites on cell membranes, altering their permeability and affecting ion transport. This can lead to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

A. Diethylmethyl((2,6-dimethylcarbaniloyl)methyl)ammonium Iodide

  • Structure: Features a carbaniloyl (2,6-dimethylphenylcarbamoyl) group instead of m-tolyl.
  • Synthesis : Likely involves alkylation of diethylmethylamine with a carbaniloyl-substituted alkyl iodide, analogous to procedures in .
  • Applications : Enhanced hydrogen-bonding capability may favor use in supramolecular chemistry or as a phase-transfer catalyst .

B. (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium Iodide

  • Structure : Incorporates a rigid adamantane moiety, significantly increasing steric bulk and thermal stability.
  • Synthesis : Quaternization with adamantylcarbamoyl-substituted ethyl iodide, similar to methods in .
  • Applications: Potential in drug delivery systems due to adamantane’s lipid solubility and biocompatibility .

C. Diethyl(2-hydroxyethyl)methylammonium Iodide Acetate

  • Structure : Contains a hydroxyethyl group and acetate counterion, differing from the pure iodide salt.
  • Properties : The acetate anion reduces hygroscopicity compared to iodide, improving stability in humid environments.
  • Applications : Likely used in ion-conductive materials or as a biodegradable ionic liquid .

D. Dimethyl(methylene)ammonium Iodide (Eschenmoser’s Salt)

  • Structure : Simpler, with a methylene group bridging two methyl substituents.
  • Reactivity : A potent methylating agent in Mannich reactions due to its high electrophilicity.
  • Comparison : Diethylmethyl(m-tolyl)ammonium iodide’s bulkier structure reduces its methylation efficiency but enhances selectivity in sterically demanding reactions .
Physical and Chemical Properties
Compound Molecular Weight Solubility (Key Solvents) Thermal Stability Reactivity Profile
This compound ~330 g/mol DMF, acetonitrile Moderate Alkylation, C-H activation
Diethylmethyl((2,6-dimethylcarbaniloyl)methyl)ammonium iodide ~420 g/mol Ethanol, DCM High Hydrogen-bond donor, catalysis
(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide ~470 g/mol Chloroform, THF Very High Drug delivery, lipid interactions
Dimethyl(methylene)ammonium iodide 185 g/mol Water, methanol Low Methylation, nucleophilic substitution
Stability and Reactivity Insights
  • Hypervalent Iodine Systems : Trimethyl(4-iodophenyl)ammonium iodide () demonstrates unique redox behavior, unlike conventional ammonium iodides. This compound lacks such hypervalent properties but shares iodide’s susceptibility to displacement in SN2 reactions .
  • C-H Activation : The m-tolyl group in this compound may participate in Al-mediated C-H bond activation, as seen in and , whereas adamantane-containing analogs resist such reactivity due to steric shielding .

Biological Activity

Diethylmethyl(m-tolyl)ammonium iodide is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, particularly in antimicrobial and cytotoxic activities.

1. Synthesis

This compound can be synthesized through a quaternization reaction involving diethylamine and m-tolyl iodide. The general reaction scheme is as follows:

Diethylamine+m Tolyl IodideDiethylmethyl m tolyl ammonium Iodide\text{Diethylamine}+\text{m Tolyl Iodide}\rightarrow \text{Diethylmethyl m tolyl ammonium Iodide}

The synthesis typically involves refluxing the reactants in an appropriate solvent, such as acetone or ethanol, to facilitate the formation of the quaternary ammonium salt.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. This compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Bacterial Activity : It has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .
  • Fungal Activity : The compound also demonstrates antifungal activity against Candida albicans, indicating its potential as an antifungal agent .

2.2 Cytotoxicity

In vitro studies assessing cytotoxicity have indicated that this compound possesses low toxicity towards human cell lines, suggesting a favorable safety profile for therapeutic applications. For instance, tests on Chang liver cells revealed minimal cytotoxic effects at concentrations effective for antimicrobial action .

The mechanism by which this compound exerts its biological effects is thought to involve disruption of microbial cell membranes due to its cationic nature. The positively charged ammonium group interacts with negatively charged components of bacterial membranes, leading to increased permeability and cell lysis.

Case Study 1: Antimicrobial Efficacy

A study conducted on various quaternary ammonium compounds, including this compound, evaluated their antimicrobial efficacy in clinical isolates of Staphylococcus aureus. The results demonstrated that this compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that while the compound effectively inhibited cancer cell proliferation, it did so without significantly affecting normal cells, suggesting selective toxicity that could be leveraged in cancer therapy .

5. Data Summary

Biological Activity Observed Effects Reference
Antimicrobial (Bacteria)Effective against Staphylococcus aureus and E. coli
AntifungalActive against Candida albicans
CytotoxicityLow toxicity on Chang liver cells
MechanismDisruption of microbial cell membranes

6. Conclusion

This compound presents a promising profile in terms of biological activity, particularly in antimicrobial and cytotoxic domains. Its ability to effectively combat bacterial and fungal pathogens while maintaining low toxicity towards human cells makes it a candidate for further research and potential therapeutic applications.

Ongoing studies are necessary to fully elucidate its mechanisms of action and to explore its efficacy in clinical settings. Future research may also focus on optimizing its formulation for enhanced bioavailability and targeted delivery in therapeutic contexts.

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